

chemical reactivity of 2-Methoxy-4-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014

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An In-depth Technical Guide to the Chemical Reactivity of **2-Methoxy-4-nitrobenzaldehyde**

Abstract

2-Methoxy-4-nitrobenzaldehyde is a versatile organic intermediate characterized by the presence of three key functional groups: an aldehyde, a methoxy group, and a nitro group. This strategic arrangement of functionalities on the benzene ring imparts a unique chemical reactivity profile, making it a valuable building block in various fields of synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse chemical transformations of **2-Methoxy-4-nitrobenzaldehyde**. It details key reactions such as reductions, oxidations, and condensations, and highlights its applications as a precursor in the synthesis of complex molecules, including pharmaceuticals and dyes. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of reaction pathways are provided to serve as a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

2-Methoxy-4-nitrobenzaldehyde is a white to yellow solid powder at room temperature.^[1] Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

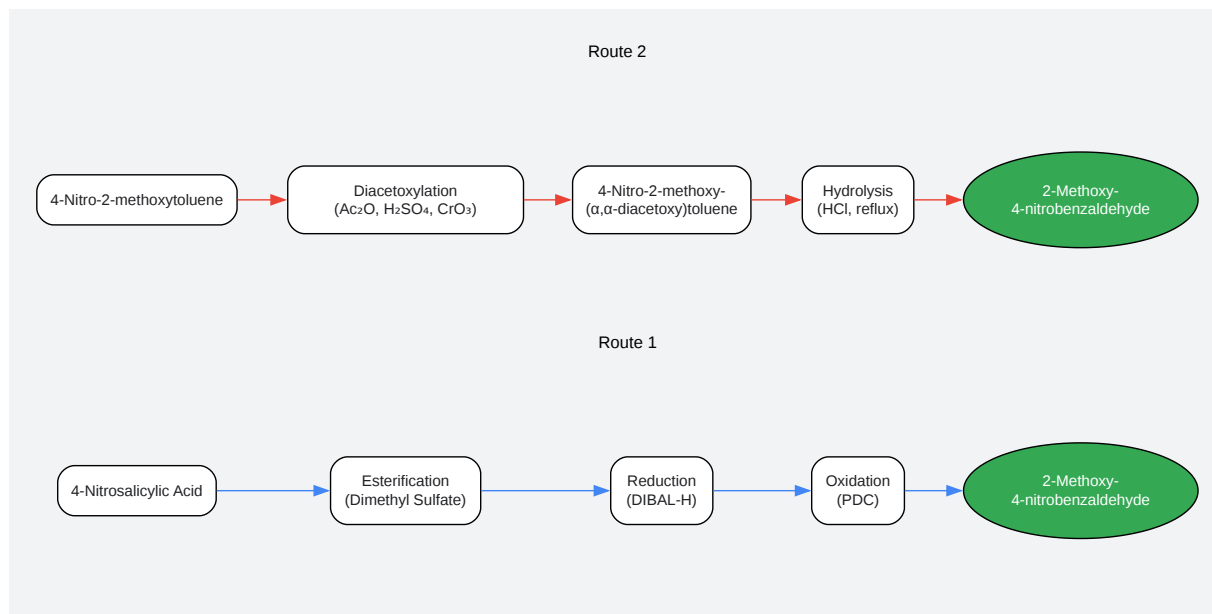
Property	Value	Reference
CAS Number	136507-15-8	[2] [3] [4]
Molecular Formula	C ₈ H ₇ NO ₄	[3] [4]
Molecular Weight	181.15 g/mol	[2] [3] [4]
Melting Point	120-124 °C	[3]
Boiling Point	354.7±27.0 °C (Predicted)	[3]
Appearance	White to yellow solid powder	[1]
Solubility	Slightly soluble in water	[1]
InChI Key	LEBUUZXTTHMCZQZ- UHFFFAOYSA-N	[2] [4]

Table 2: Spectroscopic Data

Spectrum Type	Signal	Approximate Chemical Shift / Wavenumber	Assignment
^1H -NMR	Singlet	~10.0 ppm	Aldehyde proton (CHO)[2]
Multiplet	~7.5-8.0 ppm	Aromatic protons (Ar-H)[2]	
Singlet	~3.9 ppm	Methoxy protons (OCH ₃)[2]	
^{13}C -NMR	Carbonyl	~190 ppm	Aldehyde carbon (C=O)[2]
Aromatic	~150 ppm	Carbon attached to NO ₂ [2]	
Aromatic	~110-140 ppm	Other aromatic carbons[2]	
Aliphatic	~56 ppm	Methoxy carbon (OCH ₃)[2]	
FTIR	C=O Stretch	~1700 cm ⁻¹	Aldehyde Group[2]

Synthesis of 2-Methoxy-4-nitrobenzaldehyde

2-Methoxy-4-nitrobenzaldehyde can be synthesized via several routes, with two prominent methods starting from either 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[5]



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Diagram 1: Key synthetic routes to **2-Methoxy-4-nitrobenzaldehyde**.

Experimental Protocol: Synthesis from 4-Nitro-2-methoxytoluene

This two-step process provides a high yield of the target compound.^[5]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

- To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (900mL).
- Cool the mixture to 8°C using an acetone/ice bath.

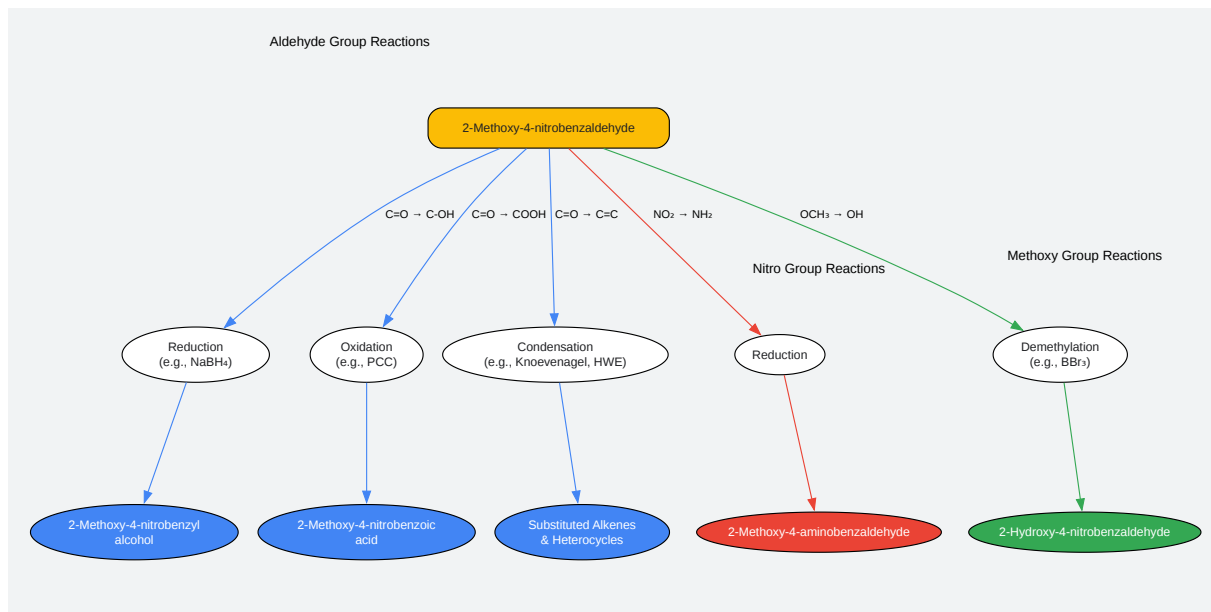
- Carefully add concentrated H_2SO_4 (136mL) while maintaining the internal temperature below 19°C .
- Cool the mixture to 0°C and add CrO_3 (252.6g, 2.526mol) in portions over 1 hour, keeping the temperature between 0 - 10°C .
- Stir for an additional 30 minutes at 0°C .
- Pour the reaction mixture carefully into 1.5kg of ice with stirring to form a slurry.
- Filter the slurry, wash the filter cake with water (3x400mL), and dry under vacuum to yield 4-nitro-2-methoxy-(α,α -diacetoxy)toluene (129.0g, 51% yield).^[5]

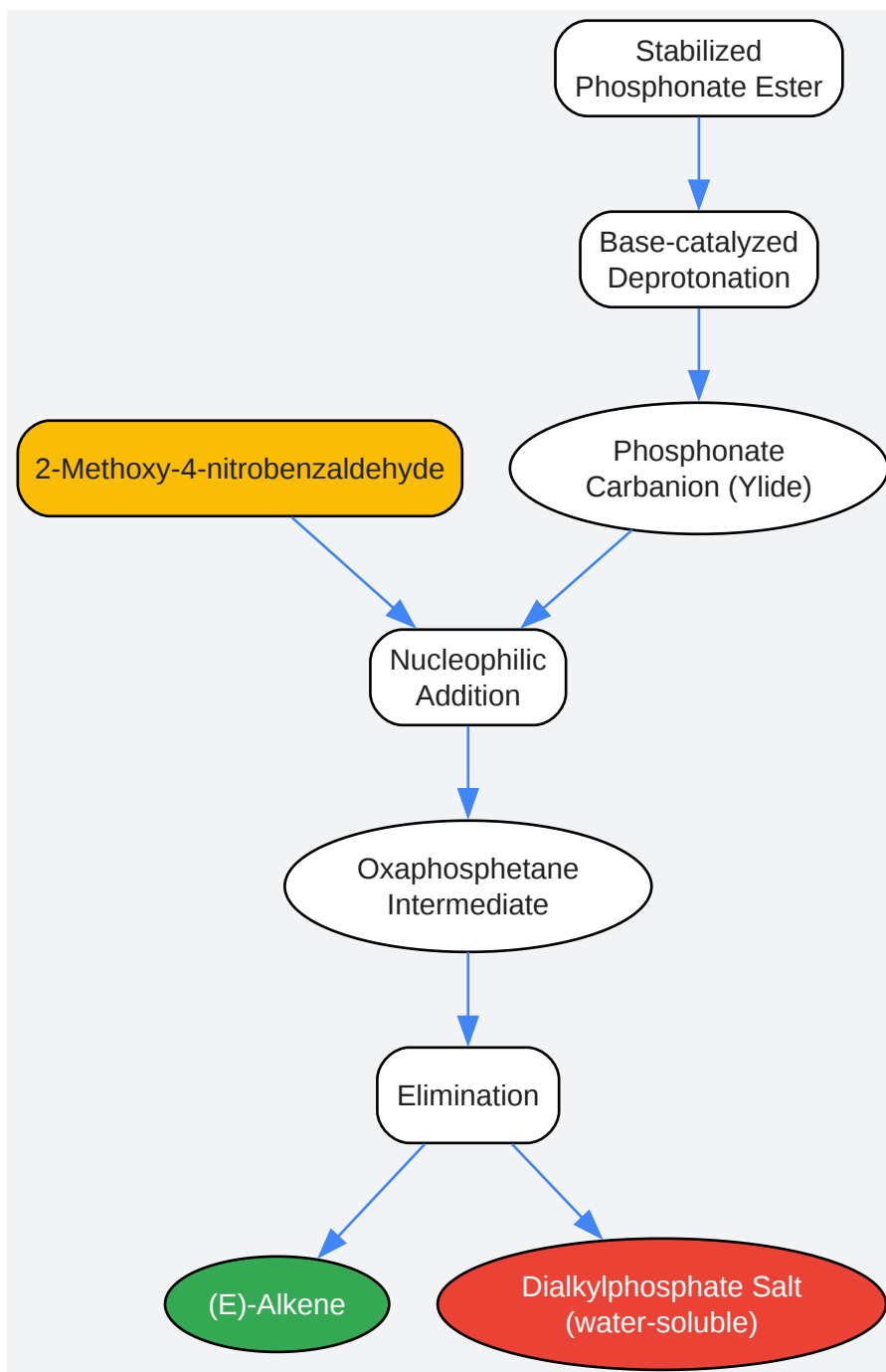
Step 2: Preparation of **2-Methoxy-4-nitrobenzaldehyde**

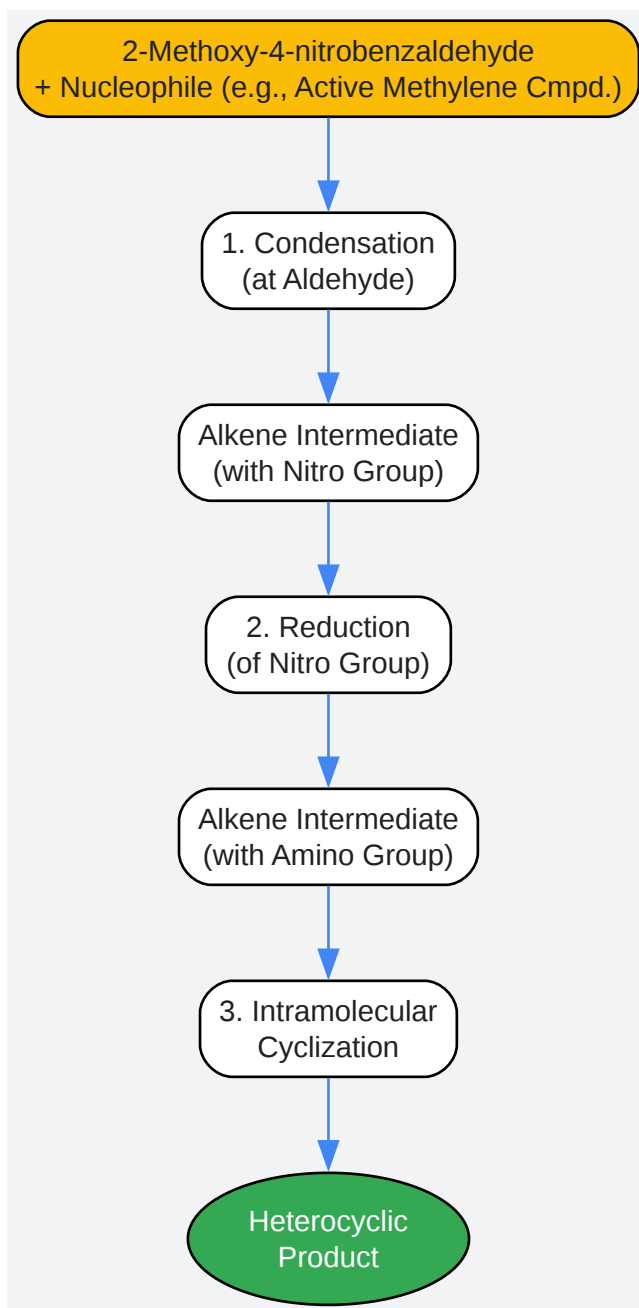
- In a 2L round-bottom flask with a condenser and mechanical stirrer, combine 4-nitro-2-methoxy-(α,α -diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated HCl (60mL).
- Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
- Add water (250mL) dropwise while maintaining reflux.
- Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.
- Filter the slurry, wash the filter cake with water (4x200mL), and dry under vacuum to obtain **2-Methoxy-4-nitrobenzaldehyde** as a yellow solid (146.3g, 91% yield).^[5]

Chemical Reactivity and Key Transformations

The reactivity of **2-Methoxy-4-nitrobenzaldehyde** is governed by its three functional groups. The electron-withdrawing nitro group at the para position deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the electrophilicity of the ortho-aldehyde group.







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